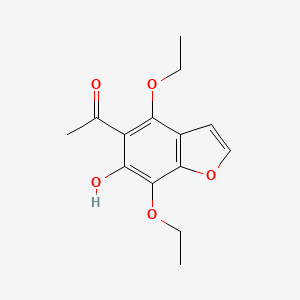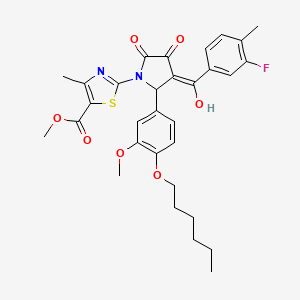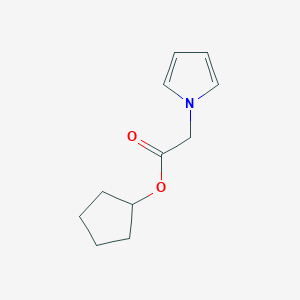
Cyclopentyl 1h-pyrrol-1-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate is an organic compound that features a cyclopentyl group attached to a 2-(1H-pyrrol-1-yl)acetate moiety. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate typically involves the reaction of cyclopentyl bromide with 2-(1H-pyrrol-1-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted cyclopentyl or pyrrole derivatives.
科学的研究の応用
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole: An experimental drug for cancer treatment.
Pyrrolo[1,2-a]pyrazines: Known for their antifungal activity.
Indolizines: Exhibiting potent antifungal properties.
Uniqueness
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group and pyrrole ring combination make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
7249-56-1 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
cyclopentyl 2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C11H15NO2/c13-11(9-12-7-3-4-8-12)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
InChIキー |
TXXIKPPXROLWAI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC(=O)CN2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


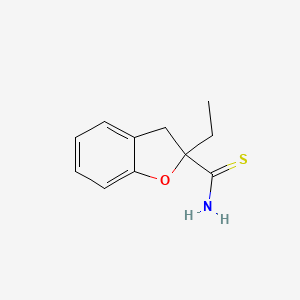
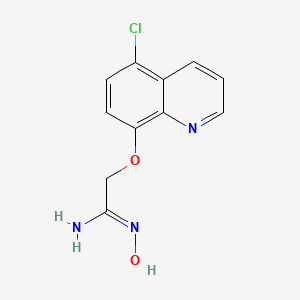

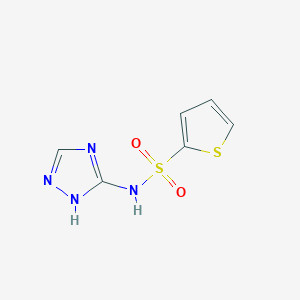

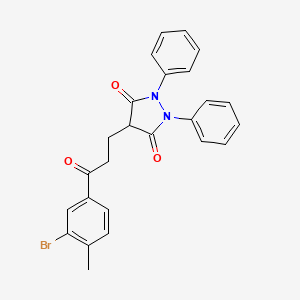
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
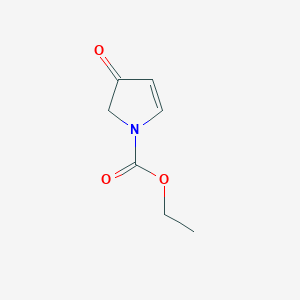
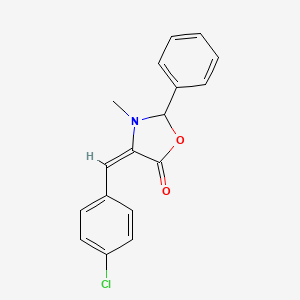
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
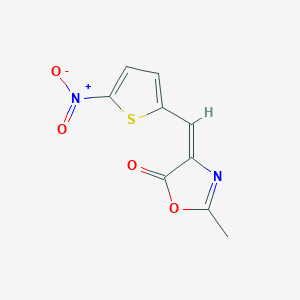
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
